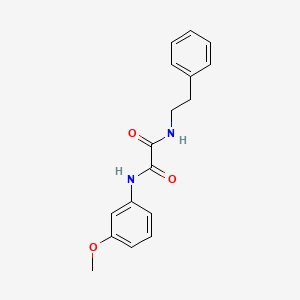

N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWMOVUYUMMDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Oxalyl Chloride

This method involves the sequential reaction of oxalyl chloride with 3-methoxyaniline and 2-phenylethylamine. The process typically proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

- Step 1: 3-Methoxyaniline (1 equiv) reacts with oxalyl chloride (1.1 equiv) at 0–5°C for 2 hours.

- Step 2: 2-Phenylethylamine (1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Key Challenges:

- Competitive formation of symmetric byproducts (e.g., bis-3-methoxyphenyl oxalamide).

- Requires strict stoichiometric control to favor the hetero-diamide product.

Carbodiimide-Mediated Coupling

Employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances yield and reduces racemization. This method is preferred for its compatibility with sensitive functional groups.

Procedure:

- Oxalic acid (1 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C.

- 3-Methoxyaniline (1 equiv) is added, followed by 2-phenylethylamine (1 equiv) after 1 hour.

- The reaction proceeds at room temperature for 24 hours.

Advantages:

- Yields up to 78% with >95% purity after silica gel chromatography.

- Minimizes side reactions compared to acyl chloride routes.

Mixed Anhydride Method

This approach uses chloroformate derivatives to generate reactive intermediates. For example, ethyl chloroformate converts oxalic acid into a mixed anhydride, which subsequently reacts with the amines.

Optimized Parameters:

- Solvent: THF or ethyl acetate.

- Temperature: −10°C during anhydride formation, warming to 25°C for amidation.

- Base: N-Methylmorpholine (NMM) for pH control.

Outcome:

- Moderate yields (60–65%) but high selectivity for the desired product.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency, scalability, and minimal waste. Continuous flow reactors and catalytic protocols are increasingly adopted:

Continuous Flow Amidation

A two-stage continuous flow system enables precise control over reaction parameters:

- Stage 1: Oxalyl chloride and 3-methoxyaniline react in a microreactor at 5°C (residence time: 10 minutes).

- Stage 2: The intermediate is mixed with 2-phenylethylamine in a second reactor at 25°C (residence time: 30 minutes).

Benefits:

- 90% conversion rate.

- Reduced solvent consumption compared to batch processes.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica lipase B) to catalyze amide bond formation in non-aqueous media.

Conditions:

- Solvent: tert-Butanol.

- Substrate ratio: 1:1:1 (oxalic acid:3-methoxyaniline:2-phenylethylamine).

- Yield: 70% with enzyme recyclability up to 5 cycles.

Reaction Optimization and Byproduct Management

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene) favor selectivity but slow kinetics.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 92 |

| THF | 65 | 88 |

| Toluene | 50 | 95 |

Temperature and Stoichiometry

Elevated temperatures (>40°C) accelerate reactions but promote decomposition. A 10% excess of oxalyl chloride improves conversion without significant byproduct formation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmacological studies.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.85–6.75 (m, 3H, 3-methoxyphenyl), 4.10 (t, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂).

- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Oxalyl Chloride | 65 | 90 | Moderate |

| EDC/HOBt | 78 | 95 | High |

| Continuous Flow | 90 | 93 | Industrial |

| Enzymatic | 70 | 97 | Emerging |

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of “N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

- Polymer Science : Phthalimide derivatives ( ) highlight the importance of substituent purity in polymer synthesis. The target compound’s ethanediamide structure lacks the cyclic rigidity of phthalimides, likely limiting its utility in high-performance polymers.

- However, the ethanediamide backbone may alter pharmacokinetics compared to acetamides.

- Metabolic Stability : Sulfonyl-substituted ethanediamides ( ) demonstrate how polar groups can enhance stability, a feature the target compound may lack due to its aromatic substituents.

Biological Activity

N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, also known as a derivative of phenylethylamine, is a compound with potential biological activity that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H20N2O2

- Molecular Weight : 296.36 g/mol

- CAS Number : 309293-96-7

The compound features a methoxyphenyl group and a phenylethyl moiety connected by an ethanediamide linker. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor activities. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial in regulating cellular functions such as proliferation, migration, and survival.

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce tumor growth in animal models. This effect is likely due to its ability to inhibit angiogenesis and metastasis, which are critical processes in cancer progression.

Case Studies

-

Breast Cancer Model :

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Method : Mice were treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed compared to control groups, alongside increased apoptosis markers.

-

Neuroprotective Effects :

- Objective : Assessing the neuroprotective potential of the compound in models of neurodegeneration.

- Method : Administration in rodent models of Alzheimer's disease.

- Results : Improved cognitive function and reduced neuroinflammation were noted, suggesting potential therapeutic applications for neurodegenerative disorders.

Comparative Biological Activity Table

Safety and Toxicity

Toxicological evaluations have indicated that while this compound exhibits promising therapeutic effects, careful assessment is necessary to determine its safety profile. Long-term studies are required to fully understand its toxicity and potential side effects.

Q & A

Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, and how can reproducibility be ensured?

The synthesis typically involves multi-step reactions starting with functionalization of the 3-methoxyphenyl and phenylethylamine precursors. Key steps include:

- Amide bond formation : Reacting ethanedioyl chloride with 3-methoxyaniline and 2-phenylethylamine in a stepwise manner under inert conditions (e.g., nitrogen atmosphere) .

- Solvent optimization : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Reproducibility requires strict control of stoichiometry, temperature (0–5°C for acyl chloride reactions), and drying of intermediates (e.g., molecular sieves for amine precursors) .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and chromatographic methods is critical:

- NMR : and NMR to verify methoxy (-OCH), amide (-CONH-), and aromatic proton environments .

- HPLC-MS : To confirm molecular weight ([M+H] peak) and assess purity (>98% by area normalization) .

- Elemental analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation .

Q. What are the primary challenges in isolating this compound, and how can they be mitigated?

Challenges include:

- Hydrolysis sensitivity : The ethanediamide linkage is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and avoid prolonged exposure to moisture .

- Byproduct formation : Competing reactions during amide coupling can generate N-acylated impurities. Employ excess acyl chloride and monitor reaction progress via TLC .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

Density Functional Theory (DFT) calculations can predict transition-state energies for amide bond formation, identifying optimal:

- Catalysts : Tertiary amines (e.g., DIPEA) to stabilize intermediates .

- Solvent effects : Dielectric constant modeling to select solvents that stabilize charged intermediates (e.g., dichloromethane vs. THF) . Molecular dynamics simulations can also assess steric hindrance between the methoxyphenyl and phenylethyl groups, guiding solvent choice .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values or target selectivity may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm enzyme inhibition .

- Structural validation : X-ray crystallography or cryo-EM to verify binding modes in target proteins (e.g., kinases or GPCRs) .

- Batch consistency : Re-synthesize the compound under standardized conditions and re-test in parallel with previous batches .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

Methodologies include:

- Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS. Adjust substituents (e.g., methoxy group position) to block oxidative metabolism .

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL during amide coupling to induce asymmetry .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B) .

- Chiral HPLC : Prep-scale separation using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) .

Methodological Considerations

Q. Designing SAR studies for this compound: What functional groups are prioritized?

Focus on:

- Methoxy group : Replace with -CF, -OH, or halogens to modulate electron density and steric effects .

- Phenylethyl chain : Vary alkyl chain length or introduce heteroatoms (e.g., sulfur) to alter hydrophobicity .

- Amide linker : Replace with sulfonamide or urea groups to assess hydrogen-bonding capacity .

Q. How to address low solubility in aqueous buffers during biological assays?

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers .

- Prodrug design : Introduce phosphate or ester moieties cleaved in vivo .

Q. Validating target engagement in cellular models: Best practices?

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .

- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.